N-(Benzyloxycarbonyloxy)succinimide

Übersicht

Beschreibung

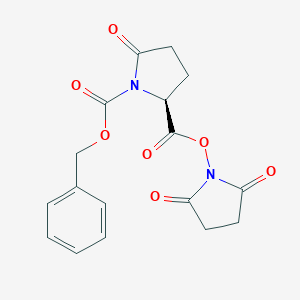

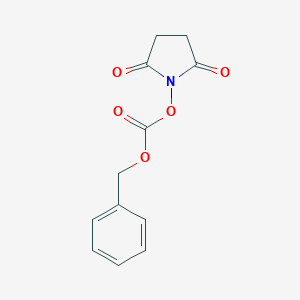

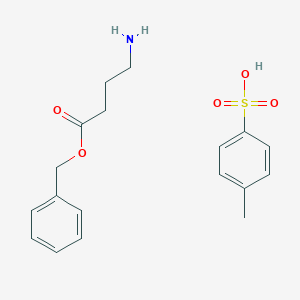

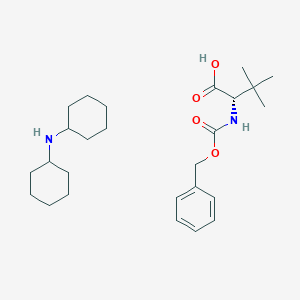

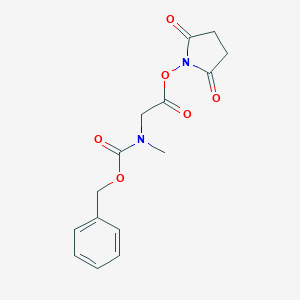

N-(Benzyloxycarbonyloxy)succinimide, also known as Benzyl N-succinimidyl carbonate or Z-OSu, is a common reagent used for the carboxybenzyl protection of amines . It has an empirical formula of C12H11NO5 and a molecular weight of 249.22 . This compound plays a key role in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .

Synthesis Analysis

This compound can be synthesized using a one-pot two-phase method . This method involves adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, and then adding succinic anhydride in batches . The mixture is then dehydrated at high temperature and in vacuum under acid catalysis until no water is extracted . The resulting N-hydroxysuccinimide solution is then treated with alkali, adjusting the pH of the reaction solution, and controlling the temperature to be 0 60 ℃ . Benzyl chloroformate is then added dropwise, and an organic layer is separated out after dropwise adding . The product is then concentrated to be dry, and recrystallized to obtain the this compound finished product .

Molecular Structure Analysis

The molecular structure of this compound consists of a succinimide ring attached to a benzyloxycarbonyl group . The succinimide ring is a five-membered ring with two carbonyl groups and one nitrogen atom . The benzyloxycarbonyl group is a carbamate ester derived from benzylic alcohol and carbamic acid .

Chemical Reactions Analysis

This compound is primarily used as a reagent for the carboxybenzyl protection of amines . This reaction is one of the key synthetic steps in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .

Physical And Chemical Properties Analysis

This compound is a fine crystalline powder that is white to off-white in color . It has a melting point of 80-82 °C (lit.) . It is hygroscopic, meaning it readily absorbs moisture from the environment .

Wissenschaftliche Forschungsanwendungen

BCS is used in constructing sensors, such as an Erbium(III) PVC membrane sensor. This sensor, using BCS as a neutral carrier, demonstrates a linear response to Er3+ ions, useful in detecting these ions in water samples (Zamani, 2011).

N-(hydroxyphenyl) succinimides, similar in structure to BCS, have been synthesized for studies in polymer chemistry, particularly in reactions with hexamethylenetetramine (Caulfield et al., 1998).

BCS derivatives have been explored in organometallic chemistry, for instance, in the deoxygenation of N-hydroxy-succinimide anions (Beck et al., 1978).

Acid-mediated oxychalcogenation of o-vinylanilides using N-(arylthio)succinimide illustrates the chemical reactivity of BCS derivatives in synthetic organic chemistry (Chaitanya & Anbarasan, 2018).

In toxicology, the impact of succinimide ring modification on the nephrotoxicity of certain compounds has been investigated, providing insights into the structure-activity relationship of these molecules (Yang et al., 1985).

BCS and its derivatives have been used in the synthesis of N-acyl and N-carbamoyl succinimides, contributing to advancements in organic synthesis (Goodman et al., 2013).

The preparation of N,O-, N,C-, and N,N-bridged sesquinorbornadiene succinimides for the creation of nano-scaffolds demonstrates BCS's application in nanotechnology and materials science (Warrener et al., 2003).

In medicinal chemistry, the remote control of axial chirality of N-arylmaleimides via vinylogous Michael addition has been studied, showing the utility of BCS derivatives in stereoselective synthesis (Di Iorio et al., 2014).

Comparative studies on the biological activities of various succinimide derivatives, including those related to BCS, highlight their potential in pharmacology and drug development (Ahmad et al., 2020).

The solubility of bioactive N-(9-fluorenylmethoxycarbonyloxy)succinimide in different solvents has been studied, providing important information for pharmaceutical formulation (Wu et al., 2018).

Research on solid-phase synthesis of N-aryl succinimides, including those related to BCS, has implications for the efficiency and sustainability of chemical synthesis processes (Rad‐Moghadam & Kheyrkhah, 2009).

Studies on the anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides, like BCS, contribute to the understanding of their potential therapeutic applications in neurodegenerative diseases (Sadiq et al., 2015).

The role of BCS derivatives in inactivating enzymes like leukocyte elastase and alpha-chymotrypsin through a mechanism-based inhibition process has been explored, demonstrating their potential in developing novel therapeutic agents (Groutas et al., 1986).

Research progress in the biological activities of succinimide derivatives, including BCS, has been summarized, highlighting their diverse pharmacological applications (Zhao et al., 2020).

Safety and Hazards

N-(Benzyloxycarbonyloxy)succinimide may cause skin, eye, and respiratory tract irritation . It may also cause sensitization in susceptible persons . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If inhaled, remove the victim to fresh air and give artificial respiration if necessary .

Wirkmechanismus

Target of Action

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is primarily used as a reagent for the carboxybenzyl protection of amines . The primary targets of this compound are the amine groups present in various biochemical entities, particularly amino acids and peptides .

Mode of Action

Cbz-OSu interacts with its targets (amines) by introducing a carboxybenzyl (Cbz) protective group . This protective group shields the amine from unwanted reactions during peptide synthesis, allowing for more precise control over the process .

Biochemical Pathways

The introduction of the Cbz protective group by Cbz-OSu is a key step in the synthesis of various biochemical compounds . For instance, it is used in the synthesis of enantiomers of cyclic methionine analogs . It is also employed in the synthesis of aminoglycoside antibiotics .

Result of Action

The result of Cbz-OSu’s action is the successful protection of amine groups, which allows for the controlled synthesis of complex biochemical compounds . This enables the production of specific compounds with high precision, contributing to advancements in fields such as medicinal chemistry and drug development .

Action Environment

The efficacy and stability of Cbz-OSu can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a dark place under an inert atmosphere . The reaction it facilitates is typically carried out under controlled laboratory conditions to ensure optimal results .

Biochemische Analyse

Biochemical Properties

N-(Benzyloxycarbonyloxy)succinimide is widely employed to protect amino acid residues in peptide synthesis . It interacts with enzymes, proteins, and other biomolecules, primarily serving as a reagent for the selective introduction of the Z-amino protection in amino acids and in aminoglycoside antibiotics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the carboxybenzyl protection of amines . This involves binding interactions with biomolecules, potentially leading to changes in gene expression.

Eigenschaften

IUPAC Name |

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHDCCLFGOEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157020 | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13139-17-8 | |

| Record name | N-(Benzyloxycarbonyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl succinimido carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl succinimido carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-(Benzyloxycarbonyloxy)succinimide in organic synthesis?

A: this compound (Cbz-OSu) is primarily employed as a reagent for introducing the carboxybenzyl (Cbz) protecting group onto amines, particularly in peptide synthesis. [, , ] This protection is crucial for controlling reactivity and directing the formation of desired peptide bonds during synthesis.

Q2: How does the choice of solvent affect the synthesis of N-Carbobenzyloxy-L-alanine using this compound?

A: Research indicates that employing a mixture of 1,4-dioxane and water as the solvent significantly enhances the yield of N-Carbobenzyloxy-L-alanine when using this compound and L-alanine as starting materials. [] This highlights the importance of solvent selection in optimizing reaction conditions for desired products.

Q3: Can you provide an example of a specific synthetic procedure utilizing this compound?

A: In the synthesis of (2S,4S)-4-hydroxyproline, this compound (Cbz-OSu) is reacted with a derivative of (2S,4S)-4-hydroxyproline containing a free amine group. [] This reaction leads to the attachment of the Cbz protecting group to the nitrogen atom, forming a carbamate linkage. This protection step is essential for the subsequent synthetic steps to proceed with high selectivity and yield.

Q4: Are there alternative reagents to this compound for introducing the Cbz protecting group?

A: While this compound is widely used, other reagents like benzyl chloroformate can also introduce the Cbz group. [] The choice between these reagents often depends on the specific substrate and reaction conditions being employed. Factors such as reactivity, selectivity, and ease of purification can influence this decision.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

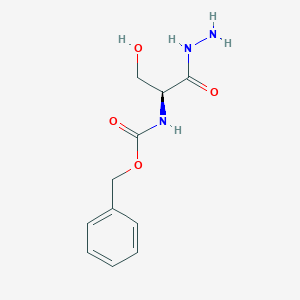

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

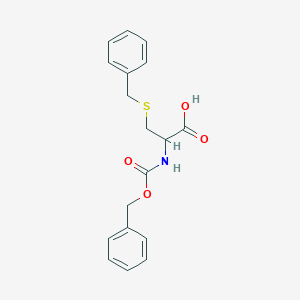

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)